Afatinib Impurity J HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

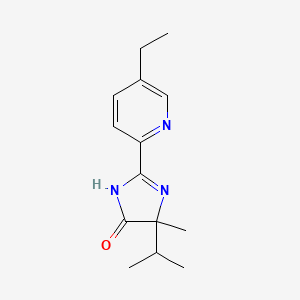

Afatinib Impurity J HCl is a chemical compound related to Afatinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. This compound is a byproduct formed during the synthesis of Afatinib and is important for quality control and safety assessments in pharmaceutical production.

Mechanism of Action

Target of Action

Afatinib Impurity J Hydrochloride primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs 2 (HER2), and HER4 . These receptors play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

Afatinib Impurity J Hydrochloride is a highly selective tyrosine kinase inhibitor. It covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of tyrosine kinase autophosphorylation . This action effectively downregulates ErbB signaling, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Afatinib Impurity J Hydrochloride is the EGFR-dependent downstream pathway, specifically the phosphatidylinositol-3-kinases/protein kinase B (PI3K/Akt) signaling pathway . The inhibition of this pathway disrupts the cell proliferation process, leading to the suppression of tumor growth .

Pharmacokinetics

Afatinib Impurity J Hydrochloride is well absorbed, with maximum plasma concentrations reached approximately 2-5 hours after oral administration . Its metabolism is minimal, with the unchanged drug predominantly excreted in the feces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours, consistent with an accumulation of drug exposure by 2.5- to 3.4-fold based on area under the plasma concentration–time curve (AUC) after multiple dosing .

Result of Action

The molecular and cellular effects of Afatinib Impurity J Hydrochloride’s action primarily involve the inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation . This results in the suppression of tumor growth, particularly in non-small cell lung cancer (NSCLC) with non-resistant EGFR mutations or resistance to platinum-based chemotherapy .

Action Environment

The action, efficacy, and stability of Afatinib Impurity J Hydrochloride can be influenced by various environmental factors. For instance, food intake can reduce total exposure to the drug . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of Afatinib Impurity J Hydrochloride .

Biochemical Analysis

Biochemical Properties

Afatinib Impurity J Hydrochloride plays a role in biochemical reactions primarily as an impurity that can affect the overall activity of afatinib. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it may interact with the kinase domains of epidermal growth factor receptor (EGFR), human epidermal growth factor receptors (HER) 2, and HER4, similar to afatinib . These interactions can lead to the inhibition of tyrosine kinase autophosphorylation, which is a critical process in cell signaling pathways.

Cellular Effects

Afatinib Impurity J Hydrochloride can influence various types of cells and cellular processes. It has been observed to affect cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with EGFR, HER2, and HER4 can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may cause alterations in gene expression profiles and disrupt normal cellular metabolic processes.

Molecular Mechanism

The molecular mechanism of action of Afatinib Impurity J Hydrochloride involves its binding interactions with biomolecules such as EGFR, HER2, and HER4. By covalently binding to the kinase domains of these receptors, it irreversibly inhibits their tyrosine kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues, which is essential for downstream signaling pathways that promote cell growth and survival. Consequently, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Afatinib Impurity J Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the impurity can degrade under certain conditions, leading to the formation of other byproducts . Long-term exposure to Afatinib Impurity J Hydrochloride in in vitro or in vivo studies may result in sustained inhibition of cell proliferation and induction of apoptosis, although the specific temporal dynamics can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of Afatinib Impurity J Hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily act as an inhibitor of tyrosine kinase activity. At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of cell proliferation and induction of apoptosis.

Metabolic Pathways

Afatinib Impurity J Hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is primarily metabolized through minimal pathways, with the unchanged drug predominantly excreted in the feces and a small percentage in the urine . The metabolic flux and levels of metabolites can be influenced by the presence of this impurity, potentially affecting the overall pharmacokinetics of afatinib.

Transport and Distribution

The transport and distribution of Afatinib Impurity J Hydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound is known to interact with the P-glycoprotein transporter, which can affect its permeability and distribution . Additionally, its localization and accumulation within specific tissues can be influenced by these interactions, impacting its overall efficacy and toxicity.

Subcellular Localization

Afatinib Impurity J Hydrochloride’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its ability to interact with target biomolecules and exert its inhibitory effects on tyrosine kinase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Afatinib Impurity J HCl involves multiple steps, starting from 4-fluoro-2-aminobenzoic acid. The process includes cyclization, nitration, substitution, reduction, condensation, and salification . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound follows a scalable and robust process. The synthetic route is designed to minimize impurities and degradation products. The process involves the use of high-performance liquid chromatography (HPLC) for quality control and the identification of impurities .

Chemical Reactions Analysis

Types of Reactions

Afatinib Impurity J HCl undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide.

Reducing agents: Such as sodium borohydride.

Substitution reagents: Such as halogenating agents.

Major Products Formed

The major products formed from these reactions include various intermediates and byproducts, which are identified and characterized using techniques like NMR, LC-MS, and HPLC .

Scientific Research Applications

Afatinib Impurity J HCl has several scientific research applications:

Chemistry: Used in the study of reaction mechanisms and the development of new synthetic routes.

Biology: Helps in understanding the biological activity and toxicity of related compounds.

Medicine: Important for the development and quality control of pharmaceutical drugs.

Industry: Used in the production and quality assurance of Afatinib and related compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Afatinib Impurity J HCl include:

Erlotinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Gefitinib: A tyrosine kinase inhibitor that targets EGFR mutations.

Uniqueness

This compound is unique due to its specific interaction with multiple members of the EGFR family, leading to a broader spectrum of activity compared to other similar compounds .

Properties

CAS No. |

1456696-14-2 |

|---|---|

Molecular Formula |

C18H22N4O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(E)-4-(dimethylamino)-N-[4-oxo-7-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-6-yl]but-2-enamide |

InChI |

InChI=1S/C18H22N4O4/c1-22(2)6-3-4-17(23)21-15-8-13-14(19-11-20-18(13)24)9-16(15)26-12-5-7-25-10-12/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,21,23)(H,19,20,24)/b4-3+/t12-/m0/s1 |

InChI Key |

GSUSIQVMAQBROU-PCAWENJQSA-N |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)O[C@H]3CCOC3 |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC3CCOC3 |

Appearance |

Solid Powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

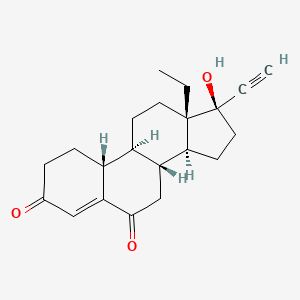

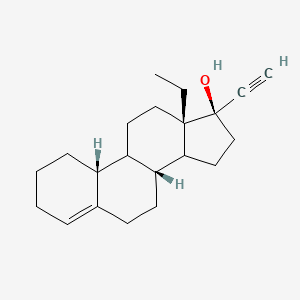

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)